Uranium, tetrakis(tetrahydroborato(1-))-

Description

BenchChem offers high-quality Uranium, tetrakis(tetrahydroborato(1-))- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uranium, tetrakis(tetrahydroborato(1-))- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

12523-77-2 |

|---|---|

Molecular Formula |

B4H12U |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

borane;uranium |

InChI |

InChI=1S/4BH3.U/h4*1H3; |

InChI Key |

YOEQLHCYUNOJGX-UHFFFAOYSA-N |

Canonical SMILES |

B.B.B.B.[U] |

Origin of Product |

United States |

Historical and Foundational Research on Uranium Tetrakis Tetrahydroborato 1

Early Investigations and Discovery

The investigation into uranium borohydrides originated during the Manhattan Project in World War II. wikipedia.orglanl.govwikiwand.com Researchers were tasked with identifying volatile uranium compounds that could potentially be used in the gas diffusion process for uranium isotope separation. wikipedia.orgwikiwand.comillinois.edu This research led to the discovery of Uranium, tetrakis(tetrahydroborato(1-))- by Hermann Irving Schlesinger and Herbert C. Brown. wikipedia.orgacs.org After uranium hexafluoride, uranium(IV) borohydride (B1222165) was found to be the most volatile uranium compound known at the time, exhibiting a vapor pressure of 4 mmHg at 60 °C. wikipedia.orgwikiwand.com

The initial synthesis was achieved through the reaction of uranium tetrafluoride with aluminium borohydride. wikipedia.org This preparation was conducted in a grease-free vacuum system, with the green, solid product purified by fractional sublimation. colostate.edu

Synthesis Reaction 1: UF₄ + 2 Al(BH₄)₃ → U(BH₄)₄ + 2 Al(BH₄)F₂ wikipedia.org

An alternative synthetic route involves the solid-state reaction between uranium tetrachloride and lithium borohydride. wikipedia.orgwikiwand.com

Synthesis Reaction 2: UCl₄ + 4 LiBH₄ → U(BH₄)₄ + 4 LiCl wikipedia.orgwikiwand.com

While ultimately uranium hexafluoride was chosen for the diffusion process, the discovery of this highly volatile, green solid spurred further interest in its unique chemical properties and structure. wikipedia.orgillinois.edu

Pioneering Structural Elucidations

The solid-state structure of Uranium, tetrakis(tetrahydroborato(1-))- proved to be more complex than initially anticipated. Pioneering structural studies in 1972, utilizing both single-crystal X-ray and neutron diffraction, revealed that the compound is not a simple monomer in its crystalline form but rather a polymer. illinois.educolostate.eduacs.org This polymeric nature was described as a surprising feature of the structure. colostate.eduiucr.org In the gas phase, however, the polymer breaks down to form a volatile, monomeric derivative. wikipedia.orgwikiwand.com

Two distinct polymeric forms have been identified and characterized.

Tetragonal Polymeric Form

The first structure to be elucidated was a tetragonal crystalline form. colostate.edu A 1972 single-crystal X-ray diffraction study first established the polymeric nature and the arrangement of uranium and boron atoms. colostate.eduacs.org A subsequent neutron diffraction study the same year confirmed the heavy atom positions and, crucially, located the hydrogen atoms, providing a complete structural picture. colostate.eduacs.org

The most striking result of these investigations was the revelation that each uranium atom is 14-coordinate. colostate.edu The coordination sphere around the central uranium atom is comprised of hydrogen atoms from six surrounding tetrahydroborate (BH₄⁻) groups. illinois.educolostate.edu

Terminal Groups: Two tetrahydroborate groups are terminal, bonding to the uranium atom via three hydrogen bridge bonds (tridentate). wikipedia.orgcolostate.edu These two groups are arranged in a cis configuration relative to each other. colostate.eduiucr.org

Bridging Groups: Four tetrahydroborate groups act as bridges between adjacent uranium atoms. illinois.educolostate.edu Each of these bridging groups is attached to a uranium atom by two hydrogen atoms (bidentate), while its other two hydrogen atoms bond to a neighboring uranium atom. colostate.edu

Orthorhombic Polymeric Form

Subsequent research identified a second crystalline form of U(BH₄)₄. iucr.org This form, which has an emerald-green color, was characterized by X-ray diffraction and found to have orthorhombic symmetry. iucr.org

Like the tetragonal form, the uranium atom in the orthorhombic structure is also 14-coordinate, surrounded by two terminal tridentate BH₄⁻ ligands and four bridging bidentate BH₄⁻ ligands. iucr.org The key difference lies in the arrangement of the terminal groups, which are in a trans position in this polymorph. iucr.org This different spatial arrangement results in a two-dimensional polymeric sheet-like structure, rather than the three-dimensional network of the tetragonal form. iucr.org

Gas-Phase Monomer

Although it exists as a polymer in the solid state, U(BH₄)₄ readily converts to a monomeric form in the gas phase at mild temperatures, which accounts for its notable volatility. wikipedia.orgwikiwand.com In this phase, it becomes a homoleptic 12-coordinate complex, with four tridentate (κ³-BH₄⁻) ligands enveloping the central uranium atom. wikipedia.org

Data Tables

Table 1: Crystallographic Data for Polymeric Forms of Uranium, tetrakis(tetrahydroborato(1-))-

| Property | Tetragonal Form | Orthorhombic Form |

| Crystal System | Tetragonal | Orthorhombic |

| Space Group | P4₁2₁2 (or P4₃2₁2) illinois.educolostate.edu | Cmcm iucr.org |

| a (Å) | 7.49 (1) colostate.edu | 8.014 (2) iucr.org |

| b (Å) | 7.49 (1) colostate.edu | 7.940 (3) iucr.org |

| c (Å) | 13.24 (1) colostate.edu | 11.673 (3) iucr.org |

| Z (formula units/cell) | 4 colostate.edu | 4 iucr.org |

| Calculated Density (g/cm³) | 2.66 colostate.edu | 2.66 iucr.org |

| Polymeric Structure | 3-Dimensional illinois.educolostate.edu | 2-Dimensional iucr.org |

| Terminal Group Config. | cis colostate.eduiucr.org | trans iucr.org |

Table 2: Selected Mean Interatomic Distances from Neutron Diffraction Study of Tetragonal U(BH₄)₄

| Bond | Distance (Å) | Description |

| U-B (terminal) | 2.53 colostate.edu | Distance to boron of the terminal, tridentate BH₄⁻ group. |

| U-B (bridging) | 2.87 (avg.) colostate.edu | Average distance to boron of the bridging, bidentate BH₄⁻ groups. |

| U-H | 2.38 (2) colostate.edu | Mean uranium-hydrogen bond length to the 14 coordinating H atoms. |

| B-H | 1.29 (4) colostate.edu | Mean boron-hydrogen distance (corrected for thermal motion). |

Synthetic Methodologies for Uranium Tetrakis Tetrahydroborato 1

Classic Synthetic Routes

The traditional methods for synthesizing uranium tetrakis(tetrahydroborato(1-))- primarily involve the reaction of a uranium(IV) halide with a suitable borohydride (B1222165) reagent. These routes are well-established and have been used since the mid-20th century.

One of the earliest and most common methods involves the reaction of uranium tetrafluoride (UF₄) with aluminum borohydride (Al(BH₄)₃). This reaction is typically carried out in a non-coordinating solvent and proceeds as follows:

UF₄ + 2 Al(BH₄)₃ → U(BH₄)₄ + 2 AlF₂(BH₄)

Another widely used classic synthetic route is the reaction of uranium tetrachloride (UCl₄) with an alkali metal borohydride, such as lithium borohydride (LiBH₄). This reaction is often performed as a solid-state reaction or in a suitable solvent like diethyl ether. The general reaction is:

UCl₄ + 4 LiBH₄ → U(BH₄)₄ + 4 LiCl

These classic methods, while effective, often result in the formation of polymeric uranium(IV) borohydride in the solid state. The polymeric form can be converted to the more volatile monomeric form by sublimation.

Table 1: Comparison of Classic Synthetic Routes for Uranium Tetrakis(tetrahydroborato(1-))

| Starting Uranium Salt | Borohydride Reagent | Reaction Type | Key Features |

|---|---|---|---|

| Uranium Tetrafluoride (UF₄) | Aluminum Borohydride (Al(BH₄)₃) | Metathesis | One of the original synthetic methods. |

| Uranium Tetrachloride (UCl₄) | Lithium Borohydride (LiBH₄) | Metathesis | Can be performed as a solid-state reaction. |

Contemporary Synthetic Innovations

More recent synthetic efforts have focused on the preparation of related uranium(IV) borohydride complexes with tailored properties, often by employing substituted borohydride ligands. These contemporary approaches allow for greater control over the volatility, solubility, and reactivity of the resulting compounds.

A notable innovation is the synthesis of homoleptic uranium(IV) complexes with chelating alkyl-borohydride ligands. For instance, the reaction of uranium tetrachloride with lithium boronatodimethylaminomethyl (Li[CH₂NMe₂BH₃]) yields a tetra-substituted uranium(IV) complex. This synthesis is typically carried out in a non-aqueous solvent like diethyl ether.

UCl₄ + 4 Li[CH₂NMe₂BH₃] → U(CH₂NMe₂BH₃)₄ + 4 LiCl

These complexes exhibit different coordination modes of the borohydride group to the uranium center, including κ¹ and κ² interactions, leading to ten-coordinate uranium centers figshare.com. The resulting compounds are often more soluble in organic solvents and can be fluxional in solution even at low temperatures acs.orgillinois.edu.

Table 2: Example of a Contemporary Synthetic Route for a Uranium(IV) Borohydride Complex

| Starting Uranium Salt | Substituted Borohydride Reagent | Product | Key Features |

|---|---|---|---|

| Uranium Tetrachloride (UCl₄) | Lithium boronatodimethylaminomethyl (Li[CH₂NMe₂BH₃]) | U(CH₂NMe₂BH₃)₄ | Formation of a chelated alkyl-borohydride complex; enhanced solubility in organic solvents. figshare.com |

Synthesis of Analogous Uranium(IV) Borohydride Complexes and Adducts

The reactivity of uranium tetrakis(tetrahydroborato(1-))- allows for the synthesis of a variety of adducts and analogous complexes through reactions with Lewis bases. These reactions often lead to monomeric species with altered physical and chemical properties.

Ether Adducts: Uranium(IV) borohydride readily reacts with ethers to form stable adducts. For example, the reaction with dimethyl ether or diethyl ether yields crystalline solids of the form U(BH₄)₄·L (where L is the ether). These adducts can be synthesized by direct reaction of U(BH₄)₄ with the corresponding ether or by conducting the synthesis of U(BH₄)₄ in the ether as a solvent osti.gov. The reaction of uranium tetrafluoride with lithium borohydride in diethyl ether, for instance, directly produces the diethyl ether adduct osti.gov.

U(BH₄)₄ + O(C₂H₅)₂ → U(BH₄)₄·O(C₂H₅)₂

Similarly, reaction with di-n-propyl ether forms U(BH₄)₄·O(n-C₃H₇)₂ iaea.org. The reaction with tetrahydrofuran (B95107) (THF) can lead to the formation of a bis-adduct, U(BH₄)₄·2THF, which is a monomeric complex in the solid state osti.gov.

Phosphine (B1218219) Adducts: The addition of phosphine ligands to U(BH₄)₄ can lead to the formation of uranium(III) complexes through a proposed uranium(IV) hydride intermediate that subsequently eliminates H₂ illinois.edu. This highlights the potential for U(BH₄)₄ to act as a precursor in the synthesis of lower-valent uranium compounds.

Other Analogous Complexes: The reaction of U(BH₄)₄ with bulky ligands can lead to the formation of heteroleptic uranium(IV) and uranium(III) complexes. For example, the reaction with a bulky thiol can result in the formation of complex uranium thiolato borohydride species chemrxiv.org. Furthermore, the elimination of BH₃ from ether adducts of U(BH₄)₄, such as (MeOCH₂CH₂OMe)U(BH₄)₄, can produce hydride-bridged dimeric uranium(IV) complexes rsc.org.

Table 3: Synthesis of Selected Uranium(IV) Borohydride Adducts and Analogous Complexes

| Reactant | Product | Synthesis Method |

|---|---|---|

| U(BH₄)₄ and Diethyl Ether | U(BH₄)₄·O(C₂H₅)₂ | Direct reaction or synthesis in ether solvent osti.gov. |

| U(BH₄)₄ and Tetrahydrofuran | U(BH₄)₄·2THF | Direct reaction with THF osti.gov. |

| (MeOCH₂CH₂OMe)U(BH₄)₄ | {(MeOCH₂CH₂OMe)U(BH₄)₃(µ-H)}₂ | Elimination of BH₃ from the ether adduct rsc.org. |

Advanced Structural Characterization of Uranium Tetrakis Tetrahydroborato 1

Solid-State Polymeric Architectures

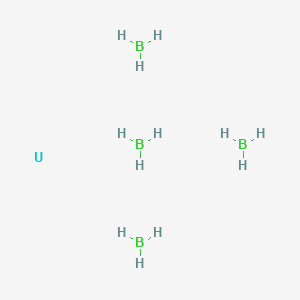

In the solid state, Uranium, tetrakis(tetrahydroborato(1-))- adopts a polymeric structure. This arrangement contrasts with its monomeric form observed in the gas phase. The polymeric nature arises from tetrahydroborate ligands bridging adjacent uranium centers, creating an extended three-dimensional network. Two polymeric forms are known, with the tetragonal crystal system being well-documented through single-crystal X-ray and neutron diffraction studies. acs.org

Tetragonal Phase Crystallography

Interactive Table 1: Crystallographic Data for Tetragonal U(BH₄)₄

| Parameter | Value | Source |

| Crystal System | Tetragonal | acs.org |

| Space Group | P4₂2₁2 (or P4₃2₁2) | acs.orgillinois.edu |

| a (Å) | 7.49(1) | acs.org |

| c (Å) | 13.24(1) | acs.org |

| Z (formula units/cell) | 4 | acs.org |

| Calculated Density (g/cm³) | 2.66 | acs.org |

A remarkable feature of the tetragonal structure is the high coordination number of the uranium(IV) ion. acs.org Each uranium atom is coordinated to a total of 14 hydrogen atoms, establishing a 14-coordinate geometry. acs.orgdntb.gov.ua This is an unusually high coordination number for a molecular crystal. acs.org The coordination sphere is built from six surrounding tetrahydroborate (BH₄⁻) groups. acs.org Four of these groups act as bridges to neighboring uranium atoms, while two are terminal. acs.org

The 14-coordinate environment around the uranium atom is achieved through two distinct ligand binding modes of the tetrahydroborate anions:

Terminal (κ³-BH₄): Two BH₄⁻ groups are terminal, meaning they are bonded to only one uranium center. These terminal ligands are attached to the uranium atom via three hydrogen atoms each (tridentate or κ³ binding). acs.orgacs.org These two terminal groups are arranged in a cis configuration relative to each other. acs.org The U-B distance for these terminal ligands is approximately 2.52-2.53 Å. acs.orgillinois.edu

Bridging (κ²-BH₄): Four BH₄⁻ groups act as bridges, linking adjacent uranium atoms. acs.org Each of these bridging ligands is bonded to two different uranium atoms. The attachment to each uranium center occurs through a double hydrogen bridge (bidentate or κ² binding). acs.orgacs.org These bridging ligands have longer U-B distances, averaging around 2.85-2.90 Å. acs.orgillinois.edu

The coordination polyhedron defined by the 14 hydrogen atoms surrounding the uranium center can be described as a distorted capped hexagonal antiprism. acs.orgdntb.gov.ua This geometry is one of the idealized polyhedra for 14-coordination. acs.org In this comparison, the two terminal, tridentate BH₄⁻ groups can be viewed as occupying the capping positions of the polyhedron, while the bridging hydrogen atoms form the hexagonal antiprism component. dntb.gov.ua The observed geometry shows distortions from this idealized shape, which is expected in a complex, constrained polymeric crystal lattice. acs.org

Orthorhombic Phase Crystallography

While it is known that Uranium, tetrakis(tetrahydroborato(1-))- can exist in at least two polymeric forms, the orthorhombic phase is not as extensively characterized in the scientific literature as the tetragonal phase. acs.org Detailed single-crystal structural data, such as space group and precise lattice parameters, for a pure orthorhombic polymorph of this specific compound are not as readily available as the comprehensive data for the tetragonal structure.

Ligand Isomerism and Coordination (e.g., Trans vs. Cis Terminal BH₄)

In the solid state, Uranium(IV) borohydride (B1222165) is a polymer and exhibits polymorphism, meaning it can crystallize in different forms. These polymorphs are distinguished by the spatial arrangement of the two terminal tetrahydroborate (BH₄⁻) ligands.

Tetragonal Polymorph: In the tetragonal crystal form, each uranium center is coordinated to six BH₄⁻ groups. Four of these act as bridging ligands connecting to adjacent uranium atoms, while two are terminal, binding to a single uranium atom. In this isomer, the two terminal ligands, which are bound in a κ³ fashion (three-point attachment), are arranged in a cis configuration relative to each other. illinois.edu

Orthorhombic Polymorph: A second polymorph with an orthorhombic crystal structure was discovered in 1979. While it also features four bridging and two terminal BH₄⁻ ligands, the key difference is that the two terminal κ³-BH₄⁻ ligands are in a trans orientation. illinois.edu

This isomerism highlights the coordinative flexibility of the U(BH₄)₄ system in the condensed phase.

Gas-Phase Monomeric Structural Studies

When vaporized, the polymeric structure of solid U(BH₄)₄ breaks down to form discrete, monomeric molecules. Gas-phase studies have been crucial in understanding the intrinsic geometry of the individual molecule without the influence of crystal packing forces.

In the monomeric gas-phase molecule, the coordination of the tetrahydroborate ligands to the central uranium atom is distinct from the solid-state polymer. Electron diffraction studies suggest that the BH₄⁻ groups are bonded to the uranium atom via three hydrogen bridge bonds. colostate.edu This tridentate (or triply bridging) mode of attachment is also observed in the gas-phase structures of related metal tetrahydroborates, such as tetrakis(tetrahydroborato)zirconium(IV). colostate.edu

Neutron and X-ray Diffraction Analyses

Single-crystal X-ray and neutron diffraction have been indispensable techniques for determining the intricate, polymeric structure of solid-state U(BH₄)₄. The tetragonal form crystallizes in the P4₃2₁2 space group. illinois.eduresearchgate.net These analyses revealed that each uranium atom is surrounded by six boron atoms, creating a complex helical polymeric network. illinois.eduresearchgate.net The most striking feature is that the uranium atom achieves a coordination number of 14, which was the highest known for any molecular complex at the time of its discovery. illinois.educolostate.edu This high coordination is achieved through bonding with two terminal, tridentate (κ³) BH₄⁻ groups and four bridging, bidentate (κ²) BH₄⁻ groups. colostate.edu

While X-ray diffraction is excellent for locating heavier atoms like uranium and boron, precisely determining the positions of hydrogen atoms is challenging. Single-crystal neutron diffraction studies were critical in overcoming this limitation. A refinement of the structure using neutron diffraction successfully located all hydrogen atoms with a precision of 0.04 Å. colostate.eduresearchgate.net This analysis definitively confirmed the coordination details, including the number of hydrogen atoms involved in bonding to the uranium center from both the terminal and bridging ligands. colostate.edu

Diffraction studies have provided precise measurements of the bond lengths within the U(BH₄)₄ polymer. The distances between the uranium and boron atoms vary depending on whether the ligand is terminal or bridging. illinois.edu The mean uranium-hydrogen bond length was determined to be 2.38 (2) Å. colostate.edu

Table 1: Metal-Ligand Bond Distances in Tetragonal U(BH₄)₄

| Bond | Neutron Diffraction (Å) | X-ray Diffraction (Å) | Source |

|---|---|---|---|

| U···B (terminal, κ³) | 2.52(1) | 2.53(3) | illinois.edu |

| U···B (bridging, trans to bridging) | 2.90(1) | 2.85(3) | illinois.edu |

| U···B (bridging, trans to terminal) | 2.82(2) | 2.88(3) | illinois.edu |

The intra-ligand bond distances within the tetrahydroborate groups were also determined.

Table 2: Intra-Ligand Bond Distances in Tetragonal U(BH₄)₄

| Bond | Neutron Diffraction (Å) | Source |

|---|

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Uranium, tetrakis(tetrahydroborato(1-))- |

| Uranium(IV) borohydride |

Comparative Structural Analyses with Actinide and Transition Metal Tetrakis(tetrahydroborates)

The structural characteristics of uranium tetrakis(tetrahydroborato(1-))-, particularly its polymeric nature and high coordination number, are best understood through comparison with analogous compounds of other actinides and early transition metals. These comparisons reveal systematic trends related to ionic radius and electronic configuration, which dictate the adoption of either polymeric or monomeric structures and influence the coordination geometry of the metal center.

Thorium Analogues: Isomorphism and Coordination Differences

Thorium(IV) tetrakis(tetrahydroborate), Th(BH₄)₄, provides the closest and most direct structural comparison to the uranium analogue. Single-crystal X-ray diffraction studies have revealed that Th(BH₄)₄ is isomorphous with the tetragonal form of U(BH₄)₄, crystallizing in the same P4₃2₁2 space group. Current time information in Lahore, PK. Both compounds feature a complex, three-dimensional polymeric network in the solid state. Current time information in Lahore, PK.illinois.edu In this structure, each metal center is coordinated to six tetrahydroborate (BH₄⁻) groups. rtprototype.com Two of these are terminal, tridentate (κ³) ligands, while the other four act as bridging, bidentate (κ²) ligands that link adjacent metal centers into helical chains. Current time information in Lahore, PK.rtprototype.com This intricate bonding arrangement results in a 14-coordinate environment for both the thorium and uranium atoms, with the 14 ligating hydrogen atoms defining a distorted bicapped hexagonal antiprism. Current time information in Lahore, PK.rtprototype.com

Despite the isomorphism, subtle but significant differences exist in their structural parameters, primarily due to the difference in the ionic radii of Th⁴⁺ and U⁴⁺. The larger ionic radius of thorium leads to longer metal-ligand bond distances. For instance, the Th···B distance to the terminal tridentate BH₄⁻ groups is approximately 2.570(6) Å, whereas the analogous U···B distance is shorter at 2.53(3) Å. Current time information in Lahore, PK. A similar trend is observed for the bridging ligand distances. Current time information in Lahore, PK. This expansion of the coordination sphere in the thorium analogue is a direct consequence of the larger metal cation.

Furthermore, ether adducts of both thorium and uranium tetrakis(tetrahydroborate), such as Th(BH₄)₄(thf)₂ and U(BH₄)₄(thf)₂, have been synthesized and structurally characterized. These adducts are also found to be isomorphous, featuring 14-coordinate metal centers with the four tridentate BH₄⁻ ligands and two oxygen atoms from the tetrahydrofuran (B95107) (THF) ligands creating a distorted bicapped hexagonal antiprism. illinois.edu

Table 1: Comparative Structural Data for U(BH₄)₄ and Th(BH₄)₄

| Parameter | Uranium, tetrakis(tetrahydroborato(1-))- (Tetragonal) | Thorium(IV) tetrakis(tetrahydroborate) |

|---|---|---|

| Crystal System | Tetragonal | Tetragonal |

| Space Group | P4₃2₁2 | P4₃2₁2 |

| Structure Type | Polymeric | Polymeric |

| Coordination Number | 14 | 14 |

| M-B Distance (terminal, κ³) | 2.53(3) Å | 2.570(6) Å |

| M-B Distance (bridging, κ²) | 2.85(3) - 2.88(3) Å | 2.895(6) - 2.934(6) Å |

Neptunium (B1219326) and Plutonium Analogues: Monomeric Forms

A significant structural shift is observed upon moving from uranium to the transuranic elements neptunium and plutonium. Unlike the polymeric structures of the thorium and uranium analogues, neptunium(IV) tetrakis(tetrahydroborate), Np(BH₄)₄, adopts a monomeric structure in the solid state. escholarship.org This transition from a polymeric to a monomeric arrangement is a direct consequence of the actinide contraction, where the ionic radius of the +4 cation decreases across the series. escholarship.org

The smaller Np⁴⁺ ion cannot accommodate the high 14-coordination number seen in the U(BH₄)₄ polymer. Instead, the Np(BH₄)₄ molecule consists of a central neptunium atom tetrahedrally coordinated by four tridentate (κ³) BH₄⁻ ligands. escholarship.org This results in a more conventional 12-coordinate geometry around the neptunium atom. The monomeric nature of Np(BH₄)₄ leads to significantly different physical properties, such as higher volatility compared to its uranium counterpart. escholarship.org

While detailed crystallographic data for plutonium(IV) tetrakis(tetrahydroborate), Pu(BH₄)₄, is less commonly reported, its synthesis has been described as part of the series of actinide(IV) borohydrides. illinois.edu Given the continuing trend of decreasing ionic radius from Np⁴⁺ to Pu⁴⁺, it is expected that Pu(BH₄)₄ also possesses a volatile, monomeric structure analogous to that of Np(BH₄)₄. This structural trend highlights a pivotal point in the actinide series where the coordination preference shifts from complex polymeric structures to simpler molecular units.

Table 2: Structural Transition in Actinide(IV) Tetrakis(tetrahydroborates)

| Compound | Structure Type | Coordination Number |

|---|---|---|

| Th(BH₄)₄ | Polymeric | 14 |

| U(BH₄)₄ | Polymeric | 14 |

| Np(BH₄)₄ | Monomeric | 12 |

| Pu(BH₄)₄ | Monomeric (Inferred) | 12 (Inferred) |

Zirconium and Hafnium Analogues

A comparison with the tetrakis(tetrahydroborate) complexes of the Group 4 transition metals, zirconium and hafnium, further illuminates the structural diversity in this class of compounds. Both Zirconium(IV) tetrakis(tetrahydroborate), Zr(BH₄)₄, and Hafnium(IV) tetrakis(tetrahydroborate), Hf(BH₄)₄, are volatile, monomeric compounds, much like the neptunium analogue. researchgate.net

In the solid state, Zr(BH₄)₄ and the isostructural Hf(BH₄)₄ feature a central metal atom tetrahedrally surrounded by four BH₄⁻ ligands. researchgate.net Each tetrahydroborate group is bonded to the metal center through three bridging hydrogen atoms, resulting in a tridentate (κ³) coordination mode. This arrangement leads to a 12-coordinate metal center with a tetrahedral disposition of the boron atoms around the zirconium or hafnium. The crystal structure of Zr(BH₄)₄ has been determined to be cubic, with the space group P-43m. researchgate.net The M-B distances are significantly shorter than in the actinide analogues, reflecting the smaller ionic radii of Zr⁴⁺ and Hf⁴⁺. The monomeric, molecular nature of these compounds, with their high symmetry (Td), contrasts sharply with the extended polymeric lattice of U(BH₄)₄.

Table 3: Comparison with Zirconium and Hafnium Analogues

| Parameter | Uranium, tetrakis(tetrahydroborato(1-))- | Zirconium(IV) tetrakis(tetrahydroborate) | Hafnium(IV) tetrakis(tetrahydroborate) |

|---|---|---|---|

| Structure Type | Polymeric | Monomeric | Monomeric |

| Coordination Number | 14 | 12 | 12 |

| Ligand Coordination | Bridging (κ²) and Terminal (κ³) | Terminal (κ³) | Terminal (κ³) |

| Crystal System | Tetragonal | Cubic | Cubic (Isostructural with Zr) |

| Space Group | P4₃2₁2 | P-43m | P-43m |

Spectroscopic Characterization of Uranium Tetrakis Tetrahydroborato 1

Infrared and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides fundamental insights into the bonding and structure of uranium tetrakis(tetrahydroborato(1-))-. The observed vibrational frequencies are characteristic of the borohydride (B1222165) ligands and their coordination to the uranium center.

Vibrational Modes of Borohydride Ligands (e.g., Bidentate vs. Tridentate)

The way in which the tetrahydroborate (BH₄⁻) ligands bind to the uranium atom significantly influences the vibrational spectra. The two primary modes of coordination are bidentate, where two hydrogen atoms of the BH₄⁻ group bridge to the metal center, and tridentate, involving three such bridging hydrogen atoms. semanticscholar.org In the solid state, neutron diffraction studies have shown that uranium tetrakis(tetrahydroborato(1-)) features both terminal tridentate and bridging bidentate BH₄⁻ groups, leading to a complex 14-coordinate uranium center. colostate.edu

The distinction between these binding modes is reflected in the B-H stretching region of the IR and Raman spectra. Generally, terminal B-H bonds (those not involved in bridging to the uranium) exhibit stretching frequencies at higher wavenumbers compared to bridging B-H bonds.

A comparison of vibrational frequencies for different coordination modes is presented below:

| Vibrational Mode | Bidentate Coordination (cm⁻¹) | Tridentate Coordination (cm⁻¹) |

| Terminal B-H Stretch | ~2500 - 2600 | ~2500 - 2600 |

| Bridging B-H Stretch | ~2000 - 2200 | ~1800 - 2100 |

| Deformation Modes | ~1100 - 1300 | ~1100 - 1300 |

Note: These are approximate ranges and can vary based on the specific compound and its environment.

The complexity of the spectra, with multiple bands in the B-H stretching region, is indicative of the presence of these different types of hydrogen atoms within the molecule. chemrxiv.org The splitting of the B-H stretching modes as observed by Raman spectroscopy can also be correlated with the thermal stability of the borohydride. unige.ch

Matrix-Isolation Infrared Studies

Matrix-isolation infrared (MI-IR) spectroscopy is a powerful technique for studying the structure of individual molecules by trapping them in an inert, solid matrix at cryogenic temperatures. nih.gov This method minimizes intermolecular interactions, providing a clearer picture of the vibrational modes of the isolated molecule. nih.gov

For uranium tetrakis(tetrahydroborato(1-))-, MI-IR studies would allow for a more precise assignment of vibrational frequencies to specific bonding arrangements (bidentate vs. tridentate) without the complications of crystal lattice effects. researchgate.net By co-condensing the vapor of the uranium compound with a large excess of an inert gas like argon, individual U(BH₄)₄ molecules can be isolated and their IR spectra recorded. researchgate.netnih.gov This technique has been successfully applied to study various uranium-containing species, providing valuable data on their molecular geometry and bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of uranium tetrakis(tetrahydroborato(1-)) in solution. The paramagnetic nature of the U(IV) center significantly influences the NMR spectra, leading to large chemical shift ranges. nih.gov

Solution-State Fluxionality

In solution, uranium tetrakis(tetrahydroborato(1-)) exhibits fluxional behavior, meaning that the terminal and bridging hydrogen atoms rapidly exchange positions on the NMR timescale. This dynamic process leads to the observation of a single, time-averaged signal for the borohydride protons in the ¹H NMR spectrum at room temperature. chemrxiv.org Similarly, the ¹¹B NMR spectrum typically shows a single resonance. chemrxiv.org

This fluxionality indicates that the distinction between bidentate and tridentate coordination, so evident in the solid state, is not maintained in solution. The ligands are in a constant state of rearrangement around the central uranium atom.

Chemical Shifts and Coupling Patterns

The paramagnetic U(IV) ion causes significant shifts in the NMR signals of the surrounding nuclei. nih.gov The ¹H NMR spectrum of uranium tetrakis(tetrahydroborato(1-)) shows a highly shifted resonance for the borohydride protons. For instance, a chemical shift of δH = 130.86 has been reported. chemrxiv.org The ¹¹B NMR spectrum also exhibits a broad, shifted resonance, with a reported value of δB = 131.6. chemrxiv.org

The large line widths observed in the spectra are also a consequence of the paramagnetic nature of the U(IV) center. Due to the rapid exchange and the influence of the paramagnetic metal, distinct coupling patterns between boron and hydrogen are often not resolved at room temperature. mdpi.com

The following table summarizes typical NMR chemical shifts for uranium tetrakis(tetrahydroborato(1-)) and a related U(III) complex for comparison:

| Compound | Nucleus | Chemical Shift (δ) |

| U(BH₄)₄ | ¹H | 130.86 ppm |

| U(BH₄)₄ | ¹¹B | 131.6 ppm |

| [Uᴵᴵᴵ(BH₄)₃(THF)₂] | ¹H | 118.58 ppm |

| [Uᴵᴵᴵ(BH₄)₃(THF)₂] | ¹¹B | 153 ppm (in d₆-benzene) |

Applications in Monitoring Ligand Exchange and Reactivity

For example, the formation of adducts with ethers like tetrahydrofuran (B95107) (THF) can be monitored. The coordination of the new ligand will alter the electronic environment of the uranium center, leading to changes in the chemical shifts and line shapes of the remaining borohydride ligands. illinois.edu This allows for the study of the kinetics and thermodynamics of these exchange processes, providing insight into the relative binding strengths of different ligands to the uranium center.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PE) has been a critical tool in elucidating the electronic structure and bonding characteristics of Uranium, tetrakis(tetrahydroborato(1-))-, particularly regarding the involvement of the uranium f and d orbitals in covalent bonding. acs.orgnih.gov

Variable Photon-Energy Photoelectron Spectroscopy

Studies utilizing variable photon-energy photoelectron spectroscopy have provided a detailed picture of the electronic configuration of U(BH₄)₄. acs.org Photoelectron spectra were recorded over a broad range of photon energies, typically from 20 to 60 eV and also in the 90 to 120 eV region, to probe the character of different molecular orbitals. nih.gov

This technique is instrumental in demonstrating both d-orbital and f-orbital covalency in the molecule. acs.orgnih.gov The intensity of the uranium f-band exhibits substantial changes across the 90-120 eV photon energy range, which is indicative of its involvement in the molecular orbitals. acs.org Direct photoemission from the 5f electrons of U(BH₄)₄ primarily shows the ²F₅/₂ ion state of the resulting [U(BH₄)₄]⁺. However, within the 5d-5f resonant region, a weaker band corresponding to the ²F₇/₂ ion state also becomes observable. nih.gov

Furthermore, analysis of the PE spectra suggests that the splitting of the 1t₂ band is due to a minor contribution from the uranium 6p semi-core electrons to this molecular orbital. nih.gov Calibration of the intensity measurements during these experiments was performed by co-introducing either helium or argon gas with the sample. Argon was used for the 20-50 eV range, while helium was employed for the higher 90-125 eV range. acs.org

Branching Ratios and Relative Partial-Photoionization Cross Sections

The analysis of branching ratios (BR) and relative partial-photoionization cross sections (RPPICS) derived from the variable-energy PE spectra serves to confirm band assignments and quantify covalency. nih.gov The branching ratio, in this context, refers to the relative probability of ionization from different molecular orbitals.

At a photon energy of 46 eV, the branching ratio for the two lowest ionization energy bands of U(BH₄)₄ was found to be 0.68/0.32. acs.org This deviation from a statistical ratio is attributed to the different cross-section variations of the boron 2s and 2p orbitals that contribute to these molecular orbitals. acs.org

The RPPICS of the uranium f-band is particularly revealing, showing two pronounced resonant features in the energy range between 95 and 120 eV. nih.gov These resonances provide strong evidence for the participation of the 5f orbitals in the molecule's bonding framework. acs.org

Table 1: Branching Ratios for M(BH₄)₄ Valence Bands (This table is interactive. Click on the headers to sort.)

| Compound | Photon Energy (eV) | Branching Ratio | Source |

|---|---|---|---|

| U(BH₄)₄ | 46 | 0.68/0.32 | acs.org |

| Zr(BH₄)₄ | 55 | 0.7/0.3 | acs.org |

Core Ionization Spectra and Resonance Features

Core ionization spectra are used to identify and confirm the resonance features observed in the RPPICS. nih.gov For U(BH₄)₄, a 5d → 5f resonance is anticipated in the region where the U 5d shell ionizes. acs.org Experimental data confirm this, showing two distinct maxima in the RPPICS of the f-band at photon energies of 98 eV and 108 eV. These correspond to resonances involving the J = 5/2 and J = 3/2 spin-orbit components of the 5d core hole. acs.org The ionization energies for the U 5d shell itself are observed at 104 eV and 113 eV. acs.org These strong resonant features are a clear indicator of 5f covalency. acs.orgnih.gov

Table 2: Resonance Features in the RPPICS of the U(BH₄)₄ f-band (This table is interactive. Click on the headers to sort.)

| Resonance Peak Photon Energy (eV) | Corresponding Core Hole | Source |

|---|---|---|

| 98 | U 5d (J=5/2) | acs.org |

Electronic Absorption and Optical Spectroscopy

The electronic absorption spectra of U(BH₄)₄, typically studied in mixed crystals with a hafnium borohydride (Hf(BH₄)₄) host, provide detailed information about the d- and f-orbital energy levels. capes.gov.brcolostate.eduaip.org These spectra have been recorded at various temperatures, including 300 K, 77 K, and 2 K, to resolve fine features. capes.gov.braip.org

Crystal Field Splitting Analysis

The low-temperature optical spectra of U(BH₄)₄ diluted in Hf(BH₄)₄ crystals show considerable structure. colostate.edu Through analysis of temperature effects, deuteration shifts (using U(BD₄)₄ in Hf(BD₄)₄), and intensity patterns, more than 20 forced electric dipole crystal field electronic origins have been identified. capes.gov.braip.orgdtic.mil

These observed electronic transitions are assigned using calculations based on a parameterized Hamiltonian that includes free-ion and cubic crystal field terms. capes.gov.braip.org The spectra are best fitted to a crystal field model Hamiltonian defined by two key parameters, A₆₀⟨r⁶⟩ and A₄₀⟨r⁴⟩. capes.gov.braip.org The signs of these parameters are determined by considering a model of 12 negative point charges located at the hydrogen positions. capes.gov.braip.org To further aid in the identification of the ground and excited electronic crystal field states, Zeeman spectra have been recorded in magnetic fields up to 93.5 kG. capes.gov.brcolostate.edu A reanalysis of the optical spectrum determined that the crystal field in U(BH₄)₄ is approximately 2.5 times stronger than that observed in U⁴⁺/ThBr₄. researchgate.net

Table 3: Assigned Crystal Field Electronic Origins for U(BD₄)₄/Hf(BD₄)₄ at 2 K (This table is interactive. Click on the headers to sort.)

| Wavenumber (cm⁻¹) | Source |

|---|---|

| 16357 | colostate.edu |

| 17622 | colostate.edu |

| 20694 | colostate.edu |

Note: This table lists a selection of the more than 20 identified origins for illustrative purposes.

f-to-d Transitions

The electronic absorption spectra of U(BH₄)₄ are characterized by a high-energy cutoff, which is attributed to the onset of either charge transfer or inter-configurational 5f-to-6d transitions. capes.gov.brcolostate.edu This absorption edge is located at approximately 2900 Å (around 34,480 cm⁻¹). capes.gov.braip.org Below this energy, the spectrum is dominated by the weaker, Laporte-forbidden f-f transitions. nih.govchemrxiv.org The high intensity of the f-d transitions makes them a defining feature of the ultraviolet absorption profile of U(IV) compounds. nih.gov The study of these transitions is crucial for understanding the effects of covalency on the electronic structure of actinide compounds. colostate.edu

Theoretical and Computational Investigations of Uranium Tetrakis Tetrahydroborato 1

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an essential computational tool for examining the intricate electronic structures and bonding characteristics of actinide compounds, including Uranium, tetrakis(tetrahydroborato(1-))-. The complexity arising from relativistic effects and the involvement of f-orbitals makes experimental characterization challenging, positioning DFT as a critical method for providing detailed insights into the molecule's properties. illinois.edursc.org Computational studies are instrumental in interpreting and predicting the geometry, bonding nature, and electronic makeup of this and related f-block borohydride (B1222165) complexes. acs.orgnih.gov

The electronic structure of uranium tetrakis(tetrahydroborate) is defined by the significant involvement of uranium's valence orbitals in the formation of molecular orbitals (MOs) with the tetrahydroborate ligands. Theoretical calculations indicate that the outer valence molecular orbitals (OVMOs), with binding energies typically in the 0-15 eV range, are formed from the U 5f, U 6d, and ligand orbitals. researchgate.net The inner valence molecular orbitals (IVMOs), found at higher binding energies (15-50 eV), are predominantly composed of U 6p and ligand 2s electrons. researchgate.netresearchgate.net

While the U 5f and 6d orbitals are considered the primary valence orbitals, theoretical and experimental studies on uranium compounds show that the semi-core U 6p electrons are not electronically inert. researchgate.netresearchgate.net DFT calculations, corroborated by X-ray photoelectron spectroscopy on related uranium halides, reveal that U 6p electrons contribute significantly to the formation of not only the inner valence molecular orbitals (IVMOs) but also the outer valence molecular orbitals (OVMOs). researchgate.netresearchgate.net This finding suggests that the U 6p orbitals are involved, at least in part, in the chemical bonding environment of the uranium center, extending beyond a simple core-electron designation. researchgate.net

Experimental determination of the solid-state structure of uranium tetrakis(tetrahydroborate) by single-crystal neutron diffraction has provided a crucial benchmark for theoretical models. colostate.edu The study revealed a complex, polymeric structure where each uranium atom is 14-coordinate. colostate.edu The coordination sphere is comprised of two distinct types of tetrahydroborate ligands: two are terminal and bonded to the uranium via three hydrogen atoms (tridentate), while four are bridging ligands that connect to two adjacent uranium atoms, each using two hydrogen atoms for bonding (bidentate). colostate.edu

DFT-based geometric optimization calculations aim to reproduce this experimentally observed structure to validate the computational methodology. These calculations explore the potential energy surface to identify the minimum energy conformation, confirming the stability of the complex helical polymeric arrangement. The analysis of bond lengths and angles from these optimizations provides insights into the steric and electronic factors governing the molecule's unique geometry.

Table 1: Selected Experimental Bond Distances for Uranium Borohydride Complexes This table presents key experimental bond lengths that serve as a reference for computational geometric optimization studies.

| Compound | U-B Distance (Å) | U-H Distance (Å) | Coordination | Source |

|---|---|---|---|---|

| U(BH₄)₄ | ~2.5 (Terminal) | 2.38 (mean) | 14-coordinate | colostate.edu |

| U(BH₄)₄ | ~2.9 (Bridging) | 2.38 (mean) | 14-coordinate | colostate.edu |

The interaction between the uranium center and the tetrahydroborate ligands is a subject of extensive theoretical investigation. The bonding is not purely ionic but possesses significant polar-covalent character. acs.org Advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Energy Decomposition Analysis (EDA) are employed to dissect and quantify the nature of these metal-ligand bonds. acs.orgnih.gov EDA calculations can partition the interaction energy into components such as electrostatic attraction, Pauli repulsion, and orbital interaction, with the latter term providing a direct measure of covalency. acs.org

A primary focus of DFT studies has been to assess the degree of covalency in the uranium-borohydride bonds. acs.orgnih.gov Theoretical calculations and experimental comparisons consistently indicate that the bonds in uranium(III) borohydride complexes have a greater degree of covalency than those in analogous plutonium(III) or lanthanide(III) complexes. acs.orgnih.govosti.gov This trend of decreasing covalency in the order U > Pu > Lanthanides is supported by structural data showing shorter-than-expected U-B bond distances. nih.gov The enhanced covalency in the uranium complex is attributed to more favorable orbital overlap and energy matching between the metal 5f/6d orbitals and the ligand orbitals. acs.org QTAIM analyses further probe this covalency by examining the electron density at the bond critical points between the metal and hydrogen atoms. acs.org

Table 2: Comparative Covalency in Trivalent Metal-Borohydride Complexes This table summarizes the qualitative trend of metal-ligand bond covalency as determined by theoretical and experimental comparisons.

| Metal Ion | Relative Covalency | Supporting Evidence | Source |

|---|---|---|---|

| Uranium(III) | Highest | DFT, EDA, QTAIM Calculations; Shorter M-B distances | acs.orgnih.gov |

| Plutonium(III) | Intermediate | DFT, EDA, QTAIM Calculations | acs.orgnih.gov |

Analysis of Metal-Ligand Bonding Interactions

Comparison of Covalency Across Actinides and Lanthanides

The degree of covalency in the metal-ligand bonds of f-block elements is a central topic in inorganic chemistry, influencing the structure, stability, and reactivity of these compounds. For tetrahydroborato complexes, theoretical calculations and experimental comparisons reveal a distinct trend in metal-borohydride covalency. Studies involving trivalent actinide and lanthanide borohydride complexes suggest that the covalency generally decreases in the order of U(III) > Pu(III) > Ln(III). acs.org This indicates that uranium(III) forms a more covalent bond with the tetrahydroborate ligand compared to plutonium(III) and the lanthanides.

This trend is not limited to trivalent species. In the +4 oxidation state, comparisons between isostructural f-block compounds with other ligands provide further insight. For instance, studies on f-block-carbon multiple bonds have shown that cerium(IV) and uranium(IV) exhibit comparable levels of covalency, while thorium(IV) is considered more ionic. arxiv.org A similar observation was made for imido complexes, where the Ce(IV)=N bond was found to be notably more covalent than the Th(IV)=N bond. illinois.edu

The differences in covalency manifest in the physical and chemical properties of these compounds. For example, despite being isomorphous, Th(BH₄)₄ and the tetragonal form of U(BH₄)₄ have markedly different properties. nih.govresearchgate.net Uranium(IV) borohydride sublimes readily at 30°C and decomposes at 100°C, whereas the thorium analogue requires heating to 130°C to sublime and is stable up to its melting point of 204°C. nih.gov These differences can be partly attributed to the greater covalent character in the U-H-B linkages compared to the more ionic Th-H-B interactions, which affects intermolecular forces and thermal stability.

The table below summarizes the comparative covalency trend observed in f-block borohydride complexes.

| Element/Ion | Oxidation State | Relative Covalency in M-BH₄ Bond | Source |

| Uranium (U) | +3 | Highest | acs.org |

| Plutonium (Pu) | +3 | Intermediate | acs.org |

| Lanthanides (Ln) | +3 | Lowest | acs.org |

| Thorium (Th) | +4 | More Ionic (compared to U(IV)) | arxiv.orgnih.govresearchgate.net |

| Uranium (U) | +4 | More Covalent (compared to Th(IV)) | arxiv.orgnih.govresearchgate.net |

This table is generated based on comparative studies of f-block complexes.

Reaction Mechanism Studies

Theoretical and experimental studies have provided insight into the reactivity and decomposition pathways of uranium tetrakis(tetrahydroborato). The compound is thermally sensitive, decomposing at temperatures around 100°C. nih.gov The mechanisms of its decomposition are of interest for its handling and potential applications.

Photolytic decomposition has been demonstrated to occur when U(BH₄)₄ vapor is exposed to ultraviolet radiation (253.5 nm photons), with one of the identified products being diborane (B8814927) (B₂H₆). This suggests a mechanism involving the cleavage of U-BH₄ bonds followed by the recombination of BH₃ fragments or other pathways that liberate diborane.

While specific computational studies detailing the complete thermal decomposition mechanism of U(BH₄)₄ are not widely available, research on analogous metal borohydrides, such as those of lithium and the lanthanides, provides a probable framework. mdpi.comarxiv.org The thermal decomposition of metal borohydrides typically proceeds via the elimination of hydrogen (H₂). arxiv.org Theoretical studies on LiBH₄ decomposition, for instance, show pathways leading to the formation of more complex borane (B79455) species and ultimately metal borides and hydrogen gas. mdpi.com It is plausible that the thermal decomposition of U(BH₄)₄ follows a similar multi-step mechanism involving the release of H₂ and potentially B₂H₆, leading to the formation of uranium boride phases as solid residue.

The hydrolysis of the tetrahydroborate anion (BH₄⁻) itself has been studied, as it is a key reaction for the compound in the presence of water. The mechanism involves the formation of short-lived intermediates, such as [BH₃OH]⁻, as water molecules attack the boron center.

Prediction of Ionization Energies

The ionization energy, the energy required to remove an electron from a molecule, is a fundamental property that reflects the nature of the outermost occupied molecular orbitals. For Uranium, tetrakis(tetrahydroborato(1-))-, the prediction of this value relies on sophisticated computational methods.

Direct experimental values or explicitly calculated first ionization potentials for the U(BH₄)₄ molecule are not prominently reported in the surveyed literature. However, the prediction of such properties is well within the capabilities of modern quantum chemistry. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations (like Hartree-Fock, post-Hartree-Fock methods, or multiconfigurational approaches) are standard tools for this purpose. researchgate.netacs.org

For a complex actinide molecule like U(BH₄)₄, a relativistic computational approach is necessary to account for the significant effects of relativity on the electronic structure of heavy elements like uranium. The calculation would involve optimizing the geometry of the neutral molecule and its corresponding cation, U(BH₄)₄⁺, and finding the energy difference between them. The electronic structure of U(BH₄)₄ involves contributions from uranium's 5f and 6d orbitals and the σ-bonding orbitals of the BH₄⁻ ligands. The highest occupied molecular orbital (HOMO) would likely have significant character from the U-H-B bonding orbitals, and its energy level would be the primary determinant of the first ionization energy.

The table below outlines the theoretical approaches used to predict ionization energies for molecular systems.

| Computational Method | Key Features | Applicability to U(BH₄)₄ | Source |

| Density Functional Theory (DFT) | Balances computational cost and accuracy by approximating the exchange-correlation energy. | Widely used for geometry optimization and energy calculations of actinide complexes. nih.gov | nih.gov |

| Ab Initio Methods (e.g., HF, MP2, CASSCF) | Solves the electronic Schrödinger equation from first principles without empirical parameters. Can be systematically improved. | Essential for high-accuracy predictions and for correctly describing the multi-reference character of f-element systems. researchgate.net | researchgate.net |

| Relativistic Corrections | Accounts for effects like scalar relativistic contractions and spin-orbit coupling, which are large for uranium. | Mandatory for any quantitative prediction of electronic properties for uranium compounds. researchgate.net | researchgate.net |

This table describes general computational methodologies and their relevance to the target compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. researchgate.netmdpi.com This analysis allows for a quantitative description of chemical bonds and intermolecular interactions based on the topology of the electron density (ρ). Key descriptors include the value of ρ at the bond critical point (BCP), the Laplacian of the electron density (∇²ρ), and delocalization indices.

In the context of actinide borohydrides, QTAIM has been employed to probe the nature and degree of covalency in the metal-ligand bonds. acs.org For instance, in a comparative study of trivalent actinide borohydrides, QTAIM calculations were used alongside other methods to establish the trend of decreasing covalency from U(III) to Pu(III). acs.org The analysis focuses on the interaction between the actinide metal and the hydrogen atoms of the tetrahydroborate ligands.

A covalent interaction is typically characterized by a relatively high electron density at the BCP and a negative Laplacian (∇²ρ < 0), which indicates a concentration of electron density along the bond path. Conversely, a positive Laplacian (∇²ρ > 0) signifies a depletion of charge and is characteristic of closed-shell interactions, such as ionic bonds or van der Waals forces. Delocalization indices (δ) provide a measure of the number of electrons shared between two atomic basins and are a direct indicator of covalency. Higher δ values imply greater electron sharing and a more covalent bond.

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a powerful computational tool used to dissect the interaction energy between molecular fragments, providing deep insight into the nature of the chemical bond. The total interaction energy (ΔE_int) is typically partitioned into several physically meaningful components:

Electrostatic Interaction (ΔE_elstat): The classical electrostatic (Coulombic) attraction or repulsion between the unperturbed charge distributions of the fragments.

Pauli Repulsion (ΔE_Pauli): The destabilizing term that arises from the quantum mechanical requirement that electrons of the same spin cannot occupy the same space. It is also known as exchange repulsion.

Orbital Interaction (ΔE_orb): The stabilizing term that accounts for charge transfer, polarization, and the mixing of occupied and virtual orbitals between the fragments. This term is often considered the "covalent" contribution to the bond.

Some EDA schemes may also include a Dispersion Interaction (ΔE_disp) term to account for long-range electron correlation effects.

EDA has been applied to f-block borohydride complexes to quantitatively assess the contributions to the metal-ligand bond. acs.org In the study comparing U(III), Pu(III), and lanthanide(III) borohydrides, EDA was used to support the finding that the U(III)-BH₄ bond has a greater degree of covalency. acs.org This would be reflected in a larger relative contribution of the ΔE_orb term to the total bonding energy for the uranium complex compared to its plutonium and lanthanide counterparts. By quantifying these energy components, EDA provides a bridge between complex quantum chemical calculations and traditional chemical bonding models.

Crystal Field Theory Applications

Crystal Field Theory (CFT) provides a model for understanding the splitting of degenerate d- or f-orbitals of a central metal ion under the influence of the electrostatic field created by its surrounding ligands. While originally developed for ionic crystals, its principles have been successfully applied to explain the spectroscopic and magnetic properties of coordination complexes, including those of actinides.

For Uranium(IV) tetrakis(tetrahydroborato), which has a 5f² electronic configuration, the electronic absorption spectra have been analyzed in detail using a crystal field model. nih.gov In a host lattice of hafnium borohydride, Hf(BH₄)₄, the U(BH₄)₄ molecule adopts a Td site symmetry. The electrostatic field generated by the twelve hydrogen atoms surrounding the uranium(IV) ion lifts the degeneracy of the 5f orbitals.

The analysis of the optical spectra, recorded at temperatures as low as 2 K, allowed for the identification of numerous crystal field electronic origins. nih.gov Calculations based on a parameterized Hamiltonian, including free-ion and cubic crystal field terms, were employed to assign these electronic transitions. The model successfully fits the spectra by considering the twelve hydrogen atoms as negative point charges, which determines the signs of the two primary crystal field parameters, A₄₀⟨r⁴⟩ and A₆₀⟨r⁶⟩. nih.gov This application of CFT was crucial in identifying the ground and excited electronic crystal field states and in providing a quantitative description of the electronic structure of the f-orbitals in the molecule. nih.gov

Reactivity and Derivatization Chemistry of Uranium Tetrakis Tetrahydroborato 1

Ligand Exchange Reactions

The tetrahydroborate ligands in U(BH₄)₄ can be readily substituted by a variety of other ligands, making it a versatile precursor for the synthesis of new uranium compounds. These reactions are a cornerstone of its chemical behavior, allowing for the introduction of organic and inorganic moieties to the uranium center.

A significant application of U(BH₄)₄ is in the synthesis of organometallic uranium complexes. The reaction with alkali metal salts of cyclopentadienyl (B1206354) (Cp) or its substituted analogues leads to the formation of cyclopentadienyluranium(IV) borohydride (B1222165) complexes. For instance, the reaction of U(BH₄)₄ with potassium cyclopentadienide (B1229720) (KCp) can yield compounds like bis(cyclopentadienyl)uranium(IV) bis(tetrahydroborate), (C₅H₅)₂U(BH₄)₂.

Similarly, U(BH₄)₄ reacts with salts of the cyclobutadienyl (Cb) anion to produce cyclobutadienyluranium(IV) complexes. The stoichiometry of the reaction influences the final product. A 1:1 reaction with sodium or potassium salts of the tetrakis(trimethylsilyl)cyclobutadienyl anion, [C₄(SiMe₃)₄]²⁻ (Cb′′′′), results in the formation of half-sandwich complexes. Specifically, the reaction with Na₂Cb′′′′ in the presence of 12-crown-4 (B1663920) yields [Na(12-crown-4)₂][U(η⁴-Cb′′′′)(BH₄)₃], while the reaction with K₂Cb′′′′ in THF produces [U(η⁴-Cb′′′′)(μ-BH₄)₃{K(THF)₂}]₂. These reactions demonstrate the ability to replace one of the borohydride ligands with a bulky cyclobutadienyl ligand while the remaining BH₄⁻ groups are retained.

| Reactant 1 | Reactant 2 | Product(s) | Reference |

| U(BH₄)₄ | K(C₅H₅) | (C₅H₅)₂U(BH₄)₂ | |

| U(BH₄)₄ | Na₂[C₄(SiMe₃)₄] / 12-crown-4 | [Na(12-crown-4)₂][U(η⁴-C₄(SiMe₃)₄)(BH₄)₃] | |

| U(BH₄)₄ | K₂[C₄(SiMe₃)₄] / THF | [U(η⁴-C₄(SiMe₃)₄)(μ-BH₄)₃{K(THF)₂}]₂ |

Beyond organometallic derivatives, U(BH₄)₄ undergoes ligand exchange with a range of other ancillary ligands. These reactions are often driven by the formation of more stable products or the precipitation of salts. For example, reaction with Lewis bases such as ethers or phosphine (B1218219) oxides can lead to the formation of adducts. The reaction with triphenylphosphine (B44618) oxide, for instance, can yield complexes like bis(triphenylphosphine oxide)tetrakis(tetrahydroborato)uranium(IV).

Furthermore, reactions with alkali metal alkoxides or thiolates can lead to the partial or complete substitution of the borohydride ligands. For instance, the reaction of U(BH₄)₄ with one equivalent of KSAriPr6 (where SAriPr6 is a bulky arylthiolate) in toluene (B28343) results in the formation of a dimeric U(IV) complex, [U(μ-SAriPr6)(BH₄)₂(μ-BH₄)(μ₃-BH₄)K]₂. This highlights that even with bulky ancillary ligands, the borohydride can adopt various bridging modes to accommodate the new coordination environment.

Transformation of Borohydride Ligands

The borohydride ligands in uranium complexes derived from U(BH₄)₄ are not always inert spectators. They can undergo transformations, leading to more complex and sometimes unexpected molecular structures.

In certain reactions, particularly with sterically demanding ligands, the borohydride or the coordinated organic ligand can undergo intramolecular deprotonation. A notable example is observed in the 1:2 reaction of U(BH₄)₄ with Na₂Cb′′′′. This reaction leads to the formation of [U(η⁴-Cb′′′′)(η³-C₄H(SiMe₃)₃-κ-(CH₂SiMe₂)(BH₄))]⁻. In this complex, one of the Cb′′′′ ligands has undergone an intramolecular deprotonation, resulting in a unique allyl/tuck-in bonding mode where a CH₂ group from a trimethylsilyl (B98337) substituent forms a direct bond to the uranium center. This type of reactivity showcases the intricate interplay between the uranium center, the borohydride ligands, and the other coordinated moieties. A similar C-H activation and subsequent formation of an η³-allylic cyclobutadienyl interaction has been observed when using a magnesium-based cyclobutadienyl transfer reagent with uranium(IV) chloride.

Role as a Synthetic Precursor in Uranium Chemistry

Owing to the reactivity patterns described above, U(BH₄)₄ is a highly valuable and versatile starting material in the broader field of uranium chemistry. Its solubility in organic solvents and the relatively labile nature of the U-BH₄ bond make it a preferred precursor over uranium halides in many synthetic applications.

While U(BH₄)₄ is a uranium(IV) compound, it serves as a crucial entry point into trivalent uranium (U(III)) chemistry. The reduction of U(IV) to U(III) can be achieved through various methods, and U(BH₄)₄ provides a convenient starting point for such transformations. For example, thermolytic reduction of U(BH₄)₄ can occur, particularly in the presence of certain ligands. The reaction of U(BH₄)₄ with one equivalent of the bulky thiol HSAriPr6 in hot toluene leads to the formation of the U(III) complex [U(H₃B·SAriPr6-κS,H,H)(BH₄)₂]. This reaction involves the reduction of the uranium center and deprotonation of the thiol, with the resulting BH₃ fragment being captured by the sulfur lone pair. This demonstrates a clean, one-pot synthesis of a U(III) complex directly from a U(IV) precursor, highlighting the synthetic utility of U(BH₄)₄ in accessing lower oxidation states of uranium.

Precursors for Chemical Vapor Deposition of Diboride Phases

The intrinsic volatility of certain metal borohydride complexes has positioned them as attractive candidates for precursors in Chemical Vapor Deposition (CVD) processes. This is particularly true for the synthesis of refractory materials like metal borides, which often require high temperatures for their formation via traditional solid-state methods. Uranium, tetrakis(tetrahydroborato(1-))-, scientifically known as uranium(IV) borohydride or U(BH4)4, is a notable example of such a volatile uranium compound, a characteristic that garnered significant attention during the Manhattan Project for potential use in uranium isotope separation. core.ac.uk Its volatility is second only to uranium hexafluoride among uranium compounds. core.ac.uk

The principle behind using U(BH4)4 as a CVD precursor lies in its ability to sublime at relatively low temperatures and subsequently decompose on a heated substrate to form a uranium boride film. dokumen.pub This method offers the potential for lower deposition temperatures compared to conventional techniques and allows for the conformal coating of complex shapes. researchgate.net

Detailed Research Findings

While direct and extensive research specifically detailing the CVD of uranium diboride (UB₂) from Uranium, tetrakis(tetrahydroborato(1-))- is not widely published, the feasibility of this process can be inferred from studies on analogous actinide compounds and the known thermal decomposition behavior of U(BH4)4.

Research on the thorium analogue, thorium(IV) borohydride (Th(BH4)₄), provides a strong model for the potential of U(BH4)4 in CVD applications. Studies have shown that volatile ether adducts of thorium borohydride, such as Th(BH₄)₄(Et₂O)₂, can be used to deposit thin films of thorium boride. researchgate.netillinois.edu In these experiments, the precursor is sublimed and passed over substrates heated to temperatures around 350 °C, resulting in the formation of amorphous films with a stoichiometry close to ThB₂. researchgate.netillinois.edu This suggests that a similar process utilizing U(BH4)4 could yield uranium diboride films under comparable conditions.

However, it is important to note that the thermal decomposition of U(BH4)4 has also been reported to yield uranium tetraboride (UB₄). uiowa.edubangor.ac.uk The reaction is described as:

U(BH₄)₄(s) → UB₄(s) + 8H₂(g) bangor.ac.uk

This indicates that the stoichiometry of the resulting uranium boride phase from a CVD process using U(BH4)4 may be highly dependent on deposition parameters such as substrate temperature, pressure, and the presence of co-reactants. The formation of either UB₂ or UB₄ could potentially be controlled by optimizing these conditions.

The following table summarizes the key properties of the precursor and the potential products in a CVD process.

| Compound Name | Chemical Formula | Key Properties |

| Uranium, tetrakis(tetrahydroborato(1-))- | U(BH₄)₄ | Volatile solid, potential CVD precursor core.ac.ukdokumen.pub |

| Uranium Diboride | UB₂ | High density, high thermal conductivity wikipedia.org |

| Uranium Tetraboride | UB₄ | Known decomposition product of U(BH₄)₄ uiowa.edubangor.ac.uk |

| Thorium(IV) borohydride diethyl etherate | Th(BH₄)₄(Et₂O)₂ | Analogous CVD precursor for thorium boride films researchgate.netillinois.edu |

Further research would be necessary to fully elucidate the specific conditions required to selectively deposit high-purity uranium diboride films using Uranium, tetrakis(tetrahydroborato(1-))- as a precursor and to characterize the properties of the resulting materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Uranium, tetrakis(tetrahydroborato(1-))-, and how can reaction conditions be optimized for purity?

- Methodological Answer : Synthesis typically involves uranium halides reacting with tetrahydroborate salts (e.g., NaBH₄ or KBH₄) under inert atmospheres. For example, uranium(IV) chloride (UCl₄) reacts with excess sodium borohydride in tetrahydrofuran (THF) at −78°C, followed by slow warming to room temperature to minimize side reactions . Optimization includes controlling stoichiometry, solvent polarity, and temperature gradients to reduce byproducts like uranium oxides. Characterization via elemental analysis and infrared spectroscopy (IR) is critical to confirm ligand coordination .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of Uranium, tetrakis(tetrahydroborato(1-))-?

- Methodological Answer : X-ray crystallography is the gold standard for resolving coordination geometry, as demonstrated in analogous tetrakis(cyclopentadienyl)uranium compounds . Infrared (IR) and Raman spectroscopy identify B-H and U-B bonding modes, while nuclear magnetic resonance (NMR) is limited due to uranium's paramagnetism. Pairing with electron paramagnetic resonance (EPR) can elucidate electronic structure in reduced uranium species .

Q. What safety protocols are essential for handling Uranium, tetrakis(tetrahydroborato(1-))- in laboratory settings?

- Methodological Answer : Due to uranium's radioactivity and borohydride reactivity, use gloveboxes with argon/nitrogen purging to prevent hydrolysis or oxidation. Follow IUPAC guidelines for solubility and thermodynamic data handling to avoid contamination . Exposure control banding (e.g., <20 μg/m³ for particulate uranium) and radiation shielding are mandatory .

Advanced Research Questions

Q. How can thermodynamic stability and solubility of Uranium, tetrakis(tetrahydroborato(1-))- be systematically evaluated under varying solvent systems?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure enthalpy changes in polar aprotic solvents (e.g., DMSO, THF). Solubility studies require gravimetric analysis after vacuum filtration to isolate undissolved species. Cross-validate with UV-Vis spectroscopy to detect ligand dissociation . IUPAC’s error estimation frameworks ensure reproducibility in solubility data .

Q. What mechanistic insights explain the reactivity of Uranium, tetrakis(tetrahydroborato(1-))- with Lewis acids or oxidizing agents?

- Methodological Answer : Mechanistic studies employ stopped-flow kinetics to monitor electron-transfer processes. For example, reactions with [FeCl₃] may proceed via single-electron oxidation, forming uranium(V) intermediates detectable via EPR. Computational methods (DFT) model transition states and validate experimental rate constants .

Q. How should researchers resolve contradictions in reported data (e.g., bond lengths, redox potentials) for Uranium, tetrakis(tetrahydroborato(1-))-?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess data validity . For crystallographic discrepancies, reanalyze diffraction data using software like OLEX2 to check for overfitting. Cross-reference with EXAFS (Extended X-ray Absorption Fine Structure) to validate bond distances independently .

Data Presentation and Peer Review

- Key Consideration : Present raw data (e.g., crystallographic .cif files, spectral baselines) alongside processed results to enable reproducibility . For peer review, preemptively address potential critiques by citing analogous uranium-borohydride systems (e.g., zinc tetrahydroborate) to contextualize anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.